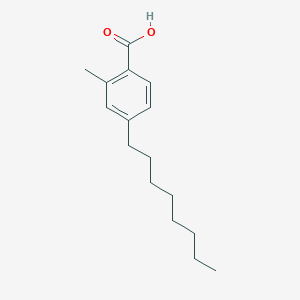

2-Methyl-4-octylbenzoic acid

Beschreibung

2-Methyl-4-octylbenzoic acid is a substituted benzoic acid derivative featuring a methyl group at the 2-position and an octyl chain at the 4-position of the aromatic ring. This structural configuration imparts unique physicochemical properties, such as increased lipophilicity compared to shorter-chain analogs, which may enhance its solubility in nonpolar solvents and influence biological interactions.

Eigenschaften

Molekularformel |

C16H24O2 |

|---|---|

Molekulargewicht |

248.36 g/mol |

IUPAC-Name |

2-methyl-4-octylbenzoic acid |

InChI |

InChI=1S/C16H24O2/c1-3-4-5-6-7-8-9-14-10-11-15(16(17)18)13(2)12-14/h10-12H,3-9H2,1-2H3,(H,17,18) |

InChI-Schlüssel |

KTFSKIHSVLYJOZ-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCC1=CC(=C(C=C1)C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-octylbenzoic acid can be achieved through several methods. One common approach involves the alkylation of 2-methylbenzoic acid with an octyl halide under basic conditions. The reaction typically uses a strong base such as sodium hydroxide or potassium hydroxide to deprotonate the carboxylic acid group, followed by the addition of the octyl halide to form the desired product.

Industrial Production Methods

In an industrial setting, the production of 2-Methyl-4-octylbenzoic acid may involve more efficient and scalable methods. One such method could include the use of catalytic processes to facilitate the alkylation reaction. Catalysts such as palladium or nickel complexes may be employed to enhance the reaction rate and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-octylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 2-methyl-4-octylbenzaldehyde or 2-methyl-4-octylbenzoic acid derivatives.

Reduction: Formation of 2-methyl-4-octylbenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of 2-Methyl-4-octylbenzoic acid.

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-octylbenzoic acid has several applications in scientific research:

Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Methyl-4-octylbenzoic acid involves its interaction with specific molecular targets. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following analysis compares 2-Methyl-4-octylbenzoic acid (hypothetical structure inferred from naming conventions) with key analogs from the evidence, focusing on substituent effects, synthesis, and applications.

2-Methyl-4-(2-methylbenzoylamino)benzoic Acid

- Structure: Features a methyl group at position 2 and a 2-methylbenzoylamino substituent at position 4 .

- Molecular Formula: C₁₆H₁₅NO₃ (MW: 285.3 g/mol).

- Applications : Serves as an intermediate in pharmaceuticals, such as Tolvaptan synthesis .

- Synthesis : Prepared via condensation reactions between 2-methylbenzoic acid derivatives and amines .

2-(4-Methylbenzoyl)benzoic Acid

- Structure : Contains a 4-methylbenzoyl group at position 2 .

- Molecular Formula : C₁₅H₁₂O₃ (MW: 240.26 g/mol).

- Properties : The planar benzoyl group creates a dihedral angle of 69.12° between aromatic rings, reducing conjugation and altering solubility .

- Applications : Used in crystallography studies and as a precursor for polymer additives .

2-Hydroxy-4-methylbenzoic Acid

- Structure : Hydroxyl group at position 2 and methyl at position 4 .

- Molecular Formula : C₈H₈O₃ (MW: 152.15 g/mol).

- Properties : The hydroxyl group enhances acidity (pKa ~2.5) and aqueous solubility. Classified as a respiratory and dermal irritant .

- Applications : Employed in organic synthesis and as a corrosion inhibitor.

4-(4-Nitrobenzylideneamino)benzoic Acid

- Structure: Nitrobenzylideneamino substituent at position 4 .

- Properties : The nitro group confers strong electron-withdrawing effects, increasing reactivity in electrophilic substitutions.

- Synthesis : Formed via Schiff base reactions, as shown in Scheme-5 of .

Structural and Functional Comparison Table

*Note: Data for 2-Methyl-4-octylbenzoic acid are inferred due to lack of direct evidence.

Key Research Findings

- Substituent Effects :

- Synthetic Routes: Longer alkyl chains (e.g., octyl) may require Friedel-Crafts acylation or Grignard reactions, contrasting with the Schiff base or condensation methods used for amino- or benzoyl-substituted analogs .

- Biological Activity: Amino and nitro derivatives (e.g., ) show antimicrobial properties, whereas alkyl chains may enhance membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.